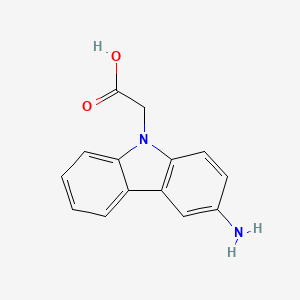

(3-amino-9H-carbazol-9-yl)acetic acid

Description

BenchChem offers high-quality (3-amino-9H-carbazol-9-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-amino-9H-carbazol-9-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-aminocarbazol-9-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c15-9-5-6-13-11(7-9)10-3-1-2-4-12(10)16(13)8-14(17)18/h1-7H,8,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOFKSKTUDFVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2CC(=O)O)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3-amino-9H-carbazol-9-yl)acetic acid (CAS Number 51035-05-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3-amino-9H-carbazol-9-yl)acetic acid, a unique bifunctional carbazole derivative. Given the limited publicly available data specifically for this compound, this document synthesizes information from related carbazole analogs to propose a logical framework for its synthesis, properties, and potential applications. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and field-proven methodologies, offering a robust starting point for researchers and developers interested in this promising molecule.

Introduction: The Strategic Importance of the Carbazole Scaffold

The carbazole core, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electron density make it an ideal pharmacophore for interacting with a variety of biological targets.[3] Carbazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[2][3][4]

(3-amino-9H-carbazol-9-yl)acetic acid is a particularly intriguing derivative due to its dual functionality:

-

The 3-amino group: This functional group serves as a versatile synthetic handle for further molecular elaboration.[1] It can act as a nucleophile, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical and biological properties.[2] The position of the amino group at the 3-position also influences the electronic properties of the carbazole ring system.[1][2]

-

The 9-acetic acid moiety: The carboxymethyl group at the 9-position provides a site for forming amide bonds, esters, or for attachment to larger molecular scaffolds. This functionality is crucial for applications such as bioconjugation, prodrug design, and the development of targeted therapeutics.

This unique combination of a reactive amino group and a versatile carboxylic acid on a biologically active carbazole core positions (3-amino-9H-carbazol-9-yl)acetic acid as a valuable building block for the synthesis of novel drug candidates and functional materials.

Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₄H₁₂N₂O₂ | Based on chemical structure. |

| Molecular Weight | 240.26 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid, potentially crystalline, ranging from off-white to tan powder. | Similar carbazole derivatives are typically solids at room temperature.[5] |

| Solubility | Expected to be poorly soluble in water and non-polar organic solvents. Likely soluble in polar aprotic solvents like DMSO and DMF, and potentially in alcohols with heating. | The carboxylic acid group will impart some polarity, but the large aromatic carbazole core will dominate, leading to low aqueous solubility. |

| Melting Point | Expected to be relatively high, likely above 200°C. | The rigid, planar structure and potential for intermolecular hydrogen bonding between the carboxylic acid and amino groups would contribute to a high melting point. |

| Spectroscopic Data | ||

| ¹H NMR | Characteristic aromatic protons on the carbazole rings, a singlet for the methylene protons of the acetic acid group, and a broad singlet for the amino protons. | The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group. |

| ¹³C NMR | Resonances corresponding to the aromatic carbons of the carbazole core, the methylene carbon, and the carbonyl carbon of the carboxylic acid. | |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the amine, O-H and C=O stretching of the carboxylic acid, and C-H and C=C stretching of the aromatic rings. | |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 240.26. |

Proposed Synthesis Pathway

A direct, published synthesis for (3-amino-9H-carbazol-9-yl)acetic acid is not currently available. However, a logical and efficient synthetic route can be proposed based on well-established reactions for the functionalization of the carbazole nucleus. The following multi-step synthesis is designed to be robust and reproducible.

Figure 1. Proposed synthetic pathway for (3-amino-9H-carbazol-9-yl)acetic acid.

Step-by-Step Experimental Protocol

Step 1: Nitration of Carbazole to 3-Nitro-9H-carbazole

-

Rationale: This initial step introduces a nitro group at the 3-position of the carbazole ring, which will later be reduced to the desired amino group. The 3-position is regioselectively nitrated under these conditions.[1]

-

Procedure:

-

To a stirred solution of carbazole in glacial acetic acid at room temperature, slowly add a solution of nitric acid in acetic acid.

-

Maintain the temperature below 30°C during the addition.

-

After the addition is complete, continue stirring at room temperature for 2-4 hours.

-

Pour the reaction mixture into a large volume of ice-water.

-

Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain 3-nitro-9H-carbazole.

-

Step 2: N-Alkylation to Ethyl (3-nitro-9H-carbazol-9-yl)acetate

-

Rationale: This step introduces the acetic acid ester moiety at the 9-position of the carbazole nitrogen. The use of a base like potassium carbonate is essential to deprotonate the carbazole nitrogen, making it nucleophilic.

-

Procedure:

-

Dissolve 3-nitro-9H-carbazole in acetone and add anhydrous potassium carbonate.

-

To this suspension, add ethyl bromoacetate dropwise.

-

Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield ethyl (3-nitro-9H-carbazol-9-yl)acetate.

-

Step 3: Reduction to Ethyl (3-amino-9H-carbazol-9-yl)acetate

-

Rationale: The nitro group is selectively reduced to an amino group using a mild reducing agent like tin(II) chloride dihydrate. This method is effective for the reduction of nitroarenes without affecting the ester group.

-

Procedure:

-

Dissolve ethyl (3-nitro-9H-carbazol-9-yl)acetate in ethanol and add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Heat the reaction mixture at reflux for 2-4 hours.

-

Cool the mixture and neutralize with a concentrated solution of sodium hydroxide until the solution is basic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain ethyl (3-amino-9H-carbazol-9-yl)acetate.

-

Step 4: Hydrolysis to (3-amino-9H-carbazol-9-yl)acetic acid

-

Rationale: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base-catalyzed reaction.

-

Procedure:

-

Dissolve ethyl (3-amino-9H-carbazol-9-yl)acetate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and heat the mixture at reflux for 4-8 hours.

-

After cooling, acidify the reaction mixture with dilute hydrochloric acid to a pH of 3-4.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield (3-amino-9H-carbazol-9-yl)acetic acid.

-

Potential Applications in Research and Drug Development

The unique bifunctional nature of (3-amino-9H-carbazol-9-yl)acetic acid makes it a versatile building block for a wide range of applications.

Figure 2. Potential applications of (3-amino-9H-carbazol-9-yl)acetic acid.

Drug Discovery and Medicinal Chemistry

-

Synthesis of Novel Anticancer Agents: The carbazole nucleus is a key component of several anticancer drugs.[4] The 3-amino group of the title compound can be acylated, alkylated, or used in coupling reactions to introduce various side chains designed to interact with specific biological targets, such as kinases or DNA. The 9-acetic acid moiety can be used to improve solubility or for targeted delivery by conjugation to antibodies or other biomolecules.

-

Development of Neuroprotective Agents: Carbazole derivatives have shown promise in the treatment of neurodegenerative diseases.[3][4] The ability to modify both the 3- and 9-positions of (3-amino-9H-carbazol-9-yl)acetic acid allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective neuroprotective agents.

-

Antimicrobial Drug Development: The carbazole scaffold has been explored for the development of new antimicrobial agents to combat drug-resistant pathogens.[4] The title compound can serve as a starting material for the synthesis of a library of derivatives to be screened for antibacterial and antifungal activity.

Materials Science and Chemical Biology

-

Fluorescent Probes and Bioconjugation: The carbazole moiety is inherently fluorescent. The 9-acetic acid group provides a convenient point of attachment to biomolecules such as proteins, peptides, or nucleic acids. This allows for the development of fluorescent probes for imaging and sensing applications in chemical biology.

-

Organic Electronics: Carbazole-containing polymers are widely used in organic light-emitting diodes (OLEDs) and other organic electronic devices due to their charge-transporting properties.[1] The bifunctionality of (3-amino-9H-carbazol-9-yl)acetic acid could be exploited in the synthesis of novel monomers for the creation of functional polymers with tailored electronic and optical properties.

Conclusion

(3-amino-9H-carbazol-9-yl)acetic acid represents a promising, yet underexplored, chemical entity. Its unique combination of a reactive 3-amino group and a versatile 9-acetic acid moiety on the privileged carbazole scaffold makes it a highly valuable building block for a multitude of applications in drug discovery and materials science. While direct experimental data for this compound is scarce, this guide provides a solid theoretical and practical foundation for its synthesis and potential uses, based on the established chemistry of related carbazole derivatives. It is our hope that this in-depth technical guide will inspire further research and unlock the full potential of this intriguing molecule.

References

-

PrepChem. Synthesis of a. 9H-Carbazol-9-amine. Available from: [Link]

-

Bondock, S., Alqahtani, S., & Fouda, A. M. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry, 43(2), 369-393. Available from: [Link]

-

Wéber, M., Fekete, J., & Fodor, L. (2001). Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380). Applied Radiation and Isotopes, 54(1), 131-136. Available from: [Link]

-

Letessier, J., et al. (2011). 3-(9H-Carbazol-9-yl)-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2023. Available from: [Link]

-

Alaraji, S. M., Naser, A. W., & Alsoultany, N. M. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement), 983-993. Available from: [Link]

-

Tikhonova, Z. A., et al. (2018). Synthesis and some transformations of 2-[(4-aminofurazan-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid derivatives. Chemistry of Heterocyclic Compounds, 54(10), 990-997. Available from: [Link]

-

Bondock, S., Alqahtani, S., & Fouda, A. M. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. ResearchGate. Available from: [Link]

-

Xie, M. H., et al. (2009). 2-(Carbazol-9-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2860. Available from: [Link]

-

Salimon, J., Salih, N., & Hameed, A. (2011). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Arabian Journal of Chemistry, 4(1), 99-103. Available from: [Link]

-

Pirc, S., et al. (2019). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molecules, 24(18), 3291. Available from: [Link]

-

Sharma, D., Kumar, N., & Pathak, D. (2014). Synthesis, characterization and biological evaluation of some newer carbazole derivatives. Journal of the Serbian Chemical Society, 79(2), 125-132. Available from: [Link]

-

Sangeetha, R., et al. (2010). N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine. Molbank, 2010(3), M684. Available from: [Link]

-

Kumar, A., et al. (2016). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Mini reviews in medicinal chemistry, 16(16), 1313–1331. Available from: [Link]

-

Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Chemical Society Reviews, 38(5), 1319-1330. Available from: [Link]

-

Sharma, D., Kumar, N., & Pathak, D. (2014). Synthesis, characterization and biological evaluation of some newer carbazole derivatives. Journal of the Serbian Chemical Society, 79(2), 125-132. Available from: [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(9H-Carbazol-9-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

Comprehensive Guide to (3-Amino-9H-carbazol-9-yl)acetic Acid: Structure, Synthesis, and Applications

This guide provides an in-depth technical analysis of (3-amino-9H-carbazol-9-yl)acetic acid , a bifunctional carbazole derivative critical in medicinal chemistry and materials science.

Executive Summary

(3-Amino-9H-carbazol-9-yl)acetic acid (CAS: 51035-05-3) is a heterotricyclic compound characterized by a rigid, planar carbazole core functionalized with an amino group at the C3 position and an acetic acid moiety at the N9 nitrogen.[1] This dual functionality renders it a versatile scaffold: the C3-amino group serves as a reactive nucleophile for derivatization (e.g., sulfonamide formation in CRTH2 antagonists), while the N9-acetic acid tail provides solubility modulation and a handle for bioconjugation or surface anchoring in photovoltaic applications.

Unlike its non-functionalized parent, 9-carbazolylacetic acid (9-CAA), this molecule possesses intrinsic fluorescence and redox activity, making it a valuable precursor for fluorescent probes, DNA intercalators, and "Tryptophan-mimic" non-natural amino acids.

Molecular Architecture & Physiochemical Properties[2][3][4][5]

Structural Analysis

The molecule consists of a tricyclic aromatic system (carbazole) which is essentially planar.[2] However, crystallographic data from related analogs suggests the N-acetic acid side chain is not coplanar with the ring system; the carboxyl group typically twists significantly (dihedral angle ~88°) relative to the carbazole plane to minimize steric repulsion with the C1/C8 protons.

-

Core: Electron-rich, fluorescent tricyclic system.

-

C3-Amine: Increases electron density, shifting absorption/emission to longer wavelengths (red-shift) compared to unsubstituted carbazole. Acts as a hydrogen bond donor.

-

N9-Carboxyl: Provides pH-dependent solubility (zwitterionic potential at neutral pH) and serves as an anchoring group for metal oxides (TiO2) or biological targets.

Key Physiochemical Data

| Property | Value / Description |

| IUPAC Name | 2-(3-amino-9H-carbazol-9-yl)acetic acid |

| CAS Number | 51035-05-3 |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 g/mol |

| Solubility | Soluble in DMSO, DMF, dilute alkali (NaOH); Poor in water (neutral/acidic) |

| pKa (Predicted) | ~4.5 (COOH), ~3.5 (Aniline NH₂ conjugate acid) |

| Fluorescence | Strong emission in Blue/UV region (approx.[3][4] |

| Appearance | Tan to greyish powder (oxidizes slowly in air) |

Synthetic Pathways & Experimental Protocol

Strategic Causality

Direct alkylation of 3-aminocarbazole is not recommended due to competing N-alkylation at the primary amine (C3-NH2) versus the indole nitrogen (N9). The most robust, self-validating route utilizes a Nitration → Alkylation → Reduction strategy. This ensures the C3 position is protected as a nitro group during the alkylation step, guaranteeing regioselectivity.

Reaction Scheme Visualization

Figure 1: Regioselective synthesis pathway preventing side reactions at the amino group.

Detailed Protocol

Step 1: Regioselective Nitration

-

Dissolve 9H-carbazole (10 mmol) in glacial acetic acid (50 mL).

-

Add concentrated nitric acid (1.1 eq) dropwise at room temperature. The steric bulk of the carbazole directs nitration primarily to the 3-position (para to the nitrogen).

-

Pour into ice water. Filter the yellow precipitate (3-nitrocarbazole ).

-

Validation: TLC (Hexane/EtOAc) should show a single yellow spot with lower Rf than starting material.

Step 2: N-Alkylation (The Critical Junction)

-

Dissolve 3-nitrocarbazole (Intermediate A) in dry DMF.

-

Add Potassium Carbonate (K₂CO₃, 2.0 eq) to deprotonate the indole nitrogen (N9). Stir for 30 mins.

-

Add Ethyl Bromoacetate (1.2 eq) slowly. Heat to 60°C for 4 hours.

-

Causality: Using the nitro-intermediate prevents alkylation at the C3 position. The ester is used instead of the acid to prevent salt formation and improve solubility during workup.

-

Precipitate in water, filter, and recrystallize from ethanol to obtain Intermediate B .

Step 3: Reduction & Hydrolysis

-

Reduction: Suspend Intermediate B in Ethanol/HCl. Add Tin (Sn) powder or use H₂/Pd-C hydrogenation. Monitor the disappearance of the yellow color (nitro group reduction).

-

Hydrolysis: Once reduced to the amine (Intermediate C), add 2M NaOH directly to the reaction mixture and reflux for 1 hour.

-

Isolation: Neutralize carefully with dilute HCl to pH ~5 (isoelectric point). The product, (3-amino-9H-carbazol-9-yl)acetic acid , will precipitate as a tan/grey solid.

Spectroscopic Characterization (Quality Control)

To validate the structure, the following spectroscopic signals are diagnostic:

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | Carboxylic acid proton (-COOH ). | |

| Methylene bridge (N-CH ₂-COOH). Singlet confirms N-substitution. | ||

| Amino group (-NH ₂). Disappears on D₂O shake. | ||

| Aromatic carbazole protons. Look for the doublet at C4 (ortho to amine) which is shielded. | ||

| IR Spectroscopy | 3300-3400 cm⁻¹ | Doublet indicating primary amine (-NH₂) stretching. |

| 1710 cm⁻¹ | Strong Carbonyl (C=O) stretch of the carboxylic acid. | |

| Mass Spectrometry | m/z 241.1 [M+H]⁺ | Protonated molecular ion. |

Applications in Drug Discovery & Materials

Scaffold for CRTH2 Antagonists

This molecule is a structural analog to the side chain of Ramatroban . Researchers use the 3-amino group to couple with arylsulfonyl chlorides, creating sulfonamide derivatives that act as antagonists for the PGD2 receptor (CRTH2), a target for asthma and allergic rhinitis treatment.

Fluorescent "Tryptophan Mimics"

The carbazole nucleus is isosteric with indole (tryptophan side chain) but possesses higher quantum yield and stability.

-

Protocol: The carboxylic acid is coupled to the N-terminus of a peptide (or the amine to the C-terminus) using standard EDC/NHS chemistry.

-

Utility: Used to probe protein-protein interactions or membrane insertion where intrinsic Tryptophan fluorescence is insufficient.

Bioconjugation & Labeling

Similar to 3-amino-9-ethylcarbazole (AEC) , which is a standard peroxidase substrate, this acetic acid derivative can be used in immunohistochemistry. The carboxyl group allows it to be pre-conjugated to antibodies or DNA aptamers, creating a "turn-on" redox probe.

Figure 2: Divergent applications based on functional group utilization.

References

-

Bondock, S., et al. (2019).[4][5] "Progress in the chemistry of 3-amino-9-ethylcarbazole." Turkish Journal of Chemistry, 43, 369–393.[5]

-

Xie, M.H., et al. (2009).[2] "2-(Carbazol-9-yl)acetic acid."[1][2] Acta Crystallographica Section E, E65, o2860.[2]

-

PubChem. "3-Amino-9-ethylcarbazole (Compound Summary)." National Library of Medicine.

-

ChemicalBook. "2-(3-Amino-9H-carbazol-9-yl)acetic acid Product Properties."

Sources

Technical Guide: Spectroscopic Properties of (3-Amino-9H-carbazol-9-yl)acetic Acid

Content Type: Technical Whitepaper Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: 2-(3-Amino-9H-carbazol-9-yl)acetic acid (CAS 51035-05-3)

Executive Summary

(3-Amino-9H-carbazol-9-yl)acetic acid represents a specialized class of fluorescent carbazole derivatives that bridges the gap between high-sensitivity optical probes and functional chemical building blocks. Unlike unsubstituted carbazole, the introduction of an amino group at the 3-position significantly alters its electronic structure, inducing a bathochromic shift that moves its emission into the visible blue region (410–440 nm). This shift, combined with the carboxyl handle at the N-9 position, makes it a valuable bifunctional reagent for glycan analysis, peptide labeling, and the synthesis of conductive polymers. This guide provides a rigorous analysis of its spectroscopic signature, experimental protocols for characterization, and its utility in bioanalytical workflows.

Molecular Architecture & Electronic Basis

The spectroscopic behavior of (3-amino-9H-carbazol-9-yl)acetic acid is governed by its tricyclic aromatic core and the interplay between its substituents.

-

Core Chromophore: The carbazole ring system (dibenzopyrrole) provides a rigid, planar structure with high quantum efficiency.

-

Auxochrome (C-3 Amino): The electron-donating primary amine (-NH₂) at position 3 participates in conjugation with the π-system. This lowers the energy gap between the HOMO and LUMO (

), resulting in a red-shifted absorption and emission compared to the parent carbazole. -

Solubilizing/Linker Group (N-9 Acetic Acid): The acetic acid moiety attached to the pyrrolic nitrogen disrupts the symmetry slightly but primarily serves as a solubility enhancer in aqueous buffers and a chemical handle for conjugation (e.g., via EDC/NHS coupling).

Chemical Identity

| Property | Detail |

| IUPAC Name | 2-(3-Amino-9H-carbazol-9-yl)acetic acid |

| CAS Number | 51035-05-3 |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 g/mol |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water (pH dependent) |

Spectroscopic Profile

UV-Visible Absorption Spectroscopy

The absorption spectrum is characterized by the typical structured bands of the carbazole nucleus, modified by the amino substituent.

| Transition Band | Wavelength ( | Electronic Origin |

| Band I (High Energy) | ~235 nm | |

| Band II | ~260 nm | |

| Band III | ~290–300 nm | |

| Band IV (Low Energy) | ~330–350 nm | Charge Transfer (CT) / Auxochrome-modified |

Note: The low-energy band at 330–350 nm is the primary excitation window for fluorescence applications, avoiding interference from protein absorption (280 nm).

Fluorescence Spectroscopy

The 3-amino substitution imparts a strong "push-pull" character to the excited state, leading to significant solvatochromism.

-

Excitation Maximum (

): 340–350 nm -

Emission Maximum (

): 420–440 nm (Violet-Blue) -

Stokes Shift: Large (~70–90 nm), reducing self-quenching and scattering interference.

-

Quantum Yield (

): High (>0.4 in polar organic solvents). -

Solvent Effect: In polar protic solvents (e.g., water/methanol), the emission red-shifts and intensity may decrease due to hydrogen bonding interactions with the amino group.

Vibrational Spectroscopy (IR)

Key diagnostic bands for structural verification:

-

3300–3450 cm⁻¹: N-H stretching (Primary amine, doublet).

-

2500–3000 cm⁻¹: O-H stretching (Carboxylic acid, broad).

-

1700–1730 cm⁻¹: C=O stretching (Carboxylic acid carbonyl).

-

1580–1620 cm⁻¹: C=C aromatic skeletal vibrations.

Nuclear Magnetic Resonance (¹H NMR)

-

Aromatic Region (7.0–8.5 ppm): 7 protons. The proton at C-4 (ortho to amino) typically appears as a doublet at lower field.

-

Methylene Linker (~5.0 ppm): Singlet (2H), connecting N-9 to the carboxyl group.

-

Amino Protons: Broad singlet, chemical shift is highly solvent-dependent (exchangeable with D₂O).

Visualization of Photophysical Mechanisms[1]

The following Jablonski diagram illustrates the energy transitions responsible for the compound's fluorescence, highlighting the relaxation pathways.

Caption: Energy level diagram showing excitation (green), non-radiative relaxation (yellow), and fluorescence emission (blue).

Experimental Protocols

Preparation of Stock Solutions

Solvent Choice: The compound is hydrophobic. Do not attempt to dissolve directly in water.

-

Weigh 1.2 mg of (3-amino-9H-carbazol-9-yl)acetic acid (MW: 240.26).

-

Dissolve in 5.0 mL of DMSO (Dimethyl sulfoxide) to create a 1 mM stock solution .

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Store at 4°C in an amber vial (stable for ~1 month).

Fluorescence Measurement Workflow

Objective: Determine the optimal excitation/emission for a specific assay buffer.

-

Dilution: Dilute the stock 1:100 into the assay buffer (e.g., PBS pH 7.4) to reach 10 µM .

-

Note: If precipitation occurs, add 10-20% Ethanol or Methanol to the buffer.

-

-

Blanking: Use the buffer/solvent mixture (without dye) to zero the spectrofluorometer.

-

Excitation Scan: Set emission monochromator to 450 nm. Scan excitation from 250 nm to 400 nm.

-

Expect peak ~340 nm.

-

-

Emission Scan: Set excitation monochromator to the peak found in step 3 (e.g., 340 nm). Scan emission from 360 nm to 600 nm.

-

Expect peak ~420-430 nm.

-

Applications in Bioanalysis

Glycan Analysis (Reductive Amination)

The primary amine at position 3 allows this molecule to function as a fluorescent tag for reducing sugars (glycans). It offers higher sensitivity than 2-aminobenzoic acid (2-AA) due to the higher quantum yield of the carbazole core.

Workflow Logic:

-

Schiff Base Formation: The 3-amino group attacks the aldehyde of the reducing sugar.

-

Reduction: Sodium cyanoborohydride reduces the imine to a stable amine linkage.

-

Detection: The labeled glycan is separated by HPLC and detected via fluorescence (Ex 340 / Em 430).

Caption: Reaction pathway for labeling reducing sugars with 3-amino-carbazole derivatives via reductive amination.

References

-

PubChem. (2025). 3-Amino-9-ethylcarbazole (Compound Summary). National Library of Medicine. Link

- Note: Cited for structural and toxicological properties of the close analogue 3-amino-9-ethylcarbazole.

-

Bondock, S., et al. (2019).[1] Progress in the chemistry of 3-amino-9-ethylcarbazole.[1][2][3] Turkish Journal of Chemistry, 43, 369–393. Link

- Comprehensive review of synthesis and reactivity of 3-aminocarbazole deriv

-

AAT Bioquest. (2025).[4] Spectrum of Carbazole.[1][4][5][6][7][8][9] AAT Bioquest Spectrum Viewer.[4] Link

- Source for parent carbazole spectral data (Ex 323 nm / Em 351 nm)

-

Sigma-Aldrich. (2025).[9] 2-(3-Amino-9H-carbazol-9-yl)acetic acid Product Page. Merck KGaA. Link

- Verification of commercial availability and CAS identity.

-

Smith, T.J., et al. (2013). Fluorescent carbazole-derived α-amino acids: structural mimics of tryptophan. Organic & Biomolecular Chemistry.[1][5] Link

- Discusses the solvatochromism and quantum yield of amino-carbazole deriv

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 3. CN102634018A - Aminocarbazole/aniline copolymer and synthesis method thereof - Google Patents [patents.google.com]

- 4. Spectrum [Carbazole] | AAT Bioquest [aatbio.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. High Purity Carbazole / RTP Inducer: Bd | TCI AMERICA [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. lookchem.com [lookchem.com]

- 9. farmaciajournal.com [farmaciajournal.com]

Computational Design of Carbazole-Based Optoelectronics and Therapeutics

Executive Summary: The Carbazole Privilege

Carbazole (9H-carbazole) is a "privileged scaffold" in both materials science and medicinal chemistry due to its high thermal stability, electron-rich nature, and ease of functionalization at the 3, 6, and 9 positions.

In Optoelectronics (OLEDs/OPVs) , carbazole derivatives serve as excellent hole-transporting materials (HTM) and hosts for Thermally Activated Delayed Fluorescence (TADF) due to their high triplet energy (

The Computational Challenge: Standard Density Functional Theory (DFT) often fails to accurately predict the electronic properties of carbazole derivatives, particularly Charge Transfer (CT) states in Donor-Acceptor (D-A) systems. This guide provides a corrected, high-fidelity protocol to overcome these artifacts using range-separated functionals.

Theoretical Framework: Overcoming the "Ghost" States

The Failure of B3LYP in Charge Transfer

While B3LYP is the industry standard for ground-state organic chemistry, it catastrophically fails for carbazole-based D-A systems (e.g., Carbazole-Benzophenone).

-

The Mechanism of Failure: Standard hybrid functionals (like B3LYP) lack correct long-range exchange. They artificially stabilize CT states, predicting "ghost" states with near-zero oscillator strength at energies far below experimental values.

-

The Solution: You must use Range-Separated Hybrid (RSH) functionals (e.g., CAM-B3LYP ,

B97X-D ) for excited state calculations. These functionals increase the amount of Hartree-Fock exchange as the electron-hole distance increases, correctly modeling the CT excitation energy.

Validated Computational Protocol

This workflow is designed to be self-validating. If Step 2 fails, do not proceed to Step 3.

Phase 1: Ground State Geometry & Stability

Objective: Obtain the global minimum structure (

-

Method: DFT / B3LYP

-

Basis Set: 6-31G(d) (Cost-effective for geometry) or def2-SVP.

-

Solvation: Gas phase is acceptable for geometry unless specific solute-solvent H-bonding is expected.

-

Validation (Frequency Analysis):

-

Calculate vibrational frequencies at the same level of theory.

-

Criterion: No imaginary frequencies (NImag = 0).

-

Troubleshooting: If imaginary frequencies exist, perturb the geometry along the imaginary normal mode and re-optimize.

-

Phase 2: Electronic Structure & Excited States (TD-DFT)

Objective: Predict UV-Vis absorption, Emission, and Band Gap.

-

Method: TD-DFT / CAM-B3LYP or

B97X-D (Crucial for CT states). -

Basis Set: 6-311+G(d,p) or def2-TZVP (Diffuse functions + are mandatory for excited states).

-

Solvation: PCM (Polarizable Continuum Model) or SMD .

-

Why? Carbazole transitions are highly solvatochromic. Gas-phase calculations will overestimate the band gap by 0.3–0.5 eV compared to experiment.

-

-

Key Output Extraction:

-

Vertical Excitation Energy (

): Absorption -

Oscillator Strength (

): Intensity of the transition. -

Character: Look for HOMO

LUMO dominance (>80%).

-

Phase 3: TADF & Charge Transport Parameters (Advanced)

Objective: Calculate Singlet-Triplet Gap (

-

Calculation:

-

Note: Use the TDA (Tamm-Dancoff Approximation) if available, as it often yields better triplet energies than full TD-DFT.

-

-

Hole Reorganization Energy (

):-

Where

is the energy of the cation at the neutral geometry.

-

Visualization of Workflows

Diagram 1: The Computational Pipeline

This diagram illustrates the decision tree for ensuring theoretical accuracy.

Caption: Figure 1. Self-validating computational workflow for carbazole derivatives. Note the branch at Frequency Check.

Data Interpretation & Metrics

Table 1: Functional Selection Guide for Carbazoles

| Property of Interest | Recommended Functional | Basis Set (Production) | Reason for Choice |

| Ground State Geometry | B3LYP | 6-31G(d) | Error cancellation yields accurate bond lengths. |

| UV-Vis (Local Excitation) | PBE0 or B3LYP | 6-311+G(d,p) | Standard hybrids work well for localized |

| UV-Vis (Charge Transfer) | CAM-B3LYP / | 6-311+G(d,p) | Corrects long-range interaction; prevents "ghost" states. |

| TADF ( | M06-2X or LC-wPBE | def2-TZVP | High HF exchange % improves triplet energy prediction. |

| Reactivity / Docking | B3LYP | 6-311++G(d,p) | Accurate description of electron density for MEP mapping. |

Diagram 2: The TADF Mechanism (OLED Core)

Carbazole is often used as the "Donor" in D-A systems to minimize the spatial overlap between HOMO and LUMO, resulting in a small

Caption: Figure 2. Jablonski diagram showing Reverse Intersystem Crossing (RISC), the key mechanism in Carbazole-based TADF materials.

Key Electronic Descriptors

HOMO-LUMO Gap ( )

-

Definition: The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals.

-

Significance:

-

Large Gap (> 4.0 eV): Indicates high kinetic stability (chemical hardness). Typical for host materials.[1]

-

Small Gap (< 2.5 eV): Indicates visible light absorption/emission and high reactivity.

-

-

Carbazole Specifics: The HOMO is typically localized on the carbazole nitrogen and the fused rings.[2] Functionalizing the 3,6-positions with electron-withdrawing groups (e.g., -CN, -F) stabilizes the HOMO, widening the gap.

Molecular Electrostatic Potential (MEP)[3]

-

Application: Medicinal Chemistry (Docking).[3]

-

Visualization: Maps electron density onto the van der Waals surface.

-

Red Regions (Negative): Nucleophilic sites (e.g., the Carbazole Nitrogen lone pair). These are docking sites for cationic residues in proteins.

-

Blue Regions (Positive): Electrophilic sites.

-

-

Protocol: Calculate at B3LYP/6-311++G(d,p) and set isovalue to 0.0004 a.u.

References

-

Benchmarking DFT for Charge Transfer: Title: Benchmarking DFT-based excited-state methods for intermolecular charge-transfer excitations. Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Carbazole in OLEDs (Review): Title: The Role of Carbazole Derivatives in Modern OLED Technology.[2][4][5] Source: NBInno URL:[Link]

-

TADF Theoretical Protocols: Title: Multireference Ab Initio Calculations on Excited Electronic States of Carbazole-Based Organic Compounds for TADF. Source: NIH / PubMed URL:[Link]

-

HOMO-LUMO Gap & Reactivity: Title: HOMO-LUMO Gap in Open Shell Calculations: Meaningful or Meaningless? Source: Joaquin Barroso Blog (Computational Chemistry) URL:[Link]

-

Carbazole Electron Transport Materials: Title: Carbazole derivatives as electron transport and n-type acceptor materials.[5] Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

- 1. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Multireference Ab Initio Calculations on Excited Electronic States of Carbazole-Based Organic Compounds for Thermally Activated Delayed Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

The Ascendancy of 3-Aminocarbazole: A Technical Guide to its Discovery, Synthesis, and Application

Foreword: The Unseen Potential of a Versatile Scaffold

In the vast landscape of heterocyclic chemistry, the carbazole nucleus stands as a privileged scaffold, a testament to its enduring presence in natural products, pharmaceuticals, and functional materials. While the parent carbazole ring system, first described in the 19th century, has been the subject of extensive investigation, the strategic introduction of functional groups unlocks a cascade of possibilities.[1] Among these, the 3-amino substitution emerges as a critical gateway to a diverse and potent class of molecules. This guide provides a comprehensive exploration of 3-aminocarbazole compounds, from their historical discovery to modern synthetic strategies and their burgeoning applications in drug discovery and materials science. We will delve into the nuanced chemistry that governs their synthesis and reactivity, offering not just protocols, but the rationale behind them, to empower researchers in their quest for novel chemical entities.

The Carbazole Core: A Foundation of Stability and Reactivity

Carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central five-membered nitrogen-containing ring.[2] This planar, electron-rich system possesses inherent thermal and chemical stability, coupled with intriguing photophysical properties.[2] The nitrogen atom's lone pair of electrons participates in the aromatic system, influencing the electron density distribution across the rings. This electronic nature makes the carbazole scaffold an excellent building block for materials with tailored electronic and optical properties, such as those used in organic light-emitting diodes (OLEDs).[2][3]

The strategic placement of an amino group at the C-3 position dramatically alters the electronic landscape of the carbazole nucleus. This substitution enhances the electron-donating character of the molecule, influencing its reactivity and biological interactions. The amino group at the 3-position activates the carbazole ring towards electrophilic substitution, particularly at the C-2 and C-4 positions, providing a versatile handle for further functionalization and the construction of complex heterocyclic systems.[2][4]

A Journey Through Time: The Discovery and Historical Development of 3-Aminocarbazoles

The history of 3-aminocarbazole is intrinsically linked to the broader exploration of carbazole chemistry. Early investigations in the late 19th and early 20th centuries focused on the isolation of carbazole from coal tar and the elucidation of its fundamental reactivity. The synthesis of 3-aminocarbazole itself was a logical progression, driven by the desire to create dyes and other industrially relevant compounds.

A pivotal and straightforward method for the preparation of 3-aminocarbazole involves a two-step process: the regioselective nitration of carbazole followed by the reduction of the resulting 3-nitrocarbazole.[2][4] This classical approach remains a cornerstone of 3-aminocarbazole synthesis due to its efficiency and the ready availability of the starting materials.

Figure 1: A simplified workflow for the synthesis of 3-aminocarbazole.

Over the years, numerous modifications and alternative synthetic routes have been developed to improve yields, regioselectivity, and substrate scope. These advancements have been crucial in expanding the accessibility and utility of 3-aminocarbazole derivatives for a wide range of applications.

Mastering the Synthesis: Key Methodologies and Mechanistic Insights

The synthesis of 3-aminocarbazole and its derivatives is a rich field of study, with various strategies employed to achieve the desired molecular architecture. Understanding the underlying principles of these methods is paramount for successful and efficient synthesis.

The Classical Route: Nitration and Reduction

This remains one of the most common and cost-effective methods for preparing the parent 3-aminocarbazole.

Experimental Protocol: Synthesis of 3-Aminocarbazole [2][4]

Step 1: Nitration of Carbazole

-

Dissolve carbazole in glacial acetic acid at room temperature.

-

Slowly add a mixture of nitric acid and acetic acid to the solution while maintaining the temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter, wash the solid with water until neutral, and dry to obtain 3-nitrocarbazole. A typical yield for this regioselective nitration is around 93%.[2][4]

Step 2: Reduction of 3-Nitrocarbazole

-

Suspend 3-nitrocarbazole in a suitable solvent such as ethanol.

-

Add a reducing agent, classically tin (Sn) metal, followed by the slow addition of concentrated hydrochloric acid (HCl).

-

Heat the mixture at reflux until the reduction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide) to precipitate the 3-aminocarbazole.

-

Filter, wash the product with water, and dry. This reduction step typically affords a high yield of around 95%.[2][4]

The choice of reducing agent can be varied, with other systems like catalytic hydrogenation (e.g., Pd/C, H₂) also being effective. The causality behind the choice of tin and hydrochloric acid lies in its historical prevalence and effectiveness for nitro group reductions, providing a robust and scalable method.

Modern Synthetic Approaches

While the classical route is reliable, modern organic synthesis has introduced more sophisticated methods for constructing the 3-aminocarbazole scaffold, often with greater control over substitution patterns. These can include transition-metal-catalyzed cross-coupling reactions to introduce the amino group or build the carbazole ring system with the amino functionality already in place. For instance, Buchwald-Hartwig amination can be employed to couple an amine with a 3-halocarbazole derivative.

The Reactive Hub: Chemical Reactivity of 3-Aminocarbazole

The unique electronic properties of 3-aminocarbazole make it a versatile building block in organic synthesis. The presence of the amino group and the activated carbazole ring offers multiple sites for chemical modification.[2][4]

Reactions at the Amino Group

The primary amino group at the C-3 position behaves as a typical nucleophile. It can readily undergo a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.[4]

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

Reactions on the Carbazole Ring

The amino group at C-3 strongly activates the carbazole ring towards electrophilic aromatic substitution, primarily at the C-2 and C-4 positions.[2][4] This allows for the introduction of a wide range of functional groups.

Figure 2: Key reaction types of 3-aminocarbazole.

This dual reactivity makes 3-aminocarbazole an exceptional precursor for the synthesis of annulated carbazole derivatives, where new heterocyclic rings are fused to the carbazole core.[4][5] These fused systems often exhibit enhanced biological activity and unique photophysical properties.

A Spectrum of Applications: From Medicine to Materials

The diverse reactivity and inherent properties of 3-aminocarbazole compounds have led to their application in a multitude of scientific and technological fields.

Drug Discovery and Medicinal Chemistry

Carbazole derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant properties.[1][4][6] The 3-amino functional group serves as a key pharmacophore and a versatile handle for the synthesis of novel drug candidates.

Table 1: Biological Activities of 3-Aminocarbazole Derivatives

| Derivative Class | Biological Activity | Example Application | Reference(s) |

| Annulated Carbazoles | Antimicrobial, Antifungal | Development of new antibiotics | [4][7][8] |

| Pyridocarbazoles | Antitumor, DNA Intercalation | Anticancer drug development | [5] |

| Benzoyl Derivatives | Anti-inflammatory | Inhibition of prostaglandin E₂ production | [9] |

| Various Derivatives | Antioxidant, Antiviral | Therapeutic agents for various diseases | [4] |

The ability to readily synthesize a library of 3-aminocarbazole derivatives allows for extensive structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.

Materials Science and Optoelectronics

The electron-rich nature of the 3-aminocarbazole scaffold makes it an attractive component for organic electronic materials.

-

Conductive Polymers: 3-Aminocarbazole can be polymerized to form conductive polymers with potential applications in electrodes, electronic shielding, and sensors.[10]

-

Fluorescent Probes: The fluorescence properties of some 9-aryl-3-aminocarbazole derivatives are sensitive to their environment, making them useful as fluorescent probes for biological imaging, such as visualizing lipid droplets in living cells.[11]

-

Organic Light-Emitting Diodes (OLEDs): The carbazole core is a common building block in materials for OLEDs due to its charge-transporting properties and thermal stability.[2]

Future Perspectives: The Continuing Evolution of 3-Aminocarbazole Chemistry

The field of 3-aminocarbazole chemistry is far from mature. The ongoing development of novel synthetic methodologies, particularly in the realm of catalysis, will undoubtedly lead to more efficient and sustainable routes to these valuable compounds. Furthermore, a deeper understanding of their biological mechanisms of action will fuel the design of more potent and selective therapeutic agents. In materials science, the precise tuning of the electronic and photophysical properties of 3-aminocarbazole derivatives will continue to drive innovation in organic electronics and sensor technology. The journey of 3-aminocarbazole, from a simple derivative of a coal tar component to a key player in modern science and technology, is a testament to the power of fundamental chemical research.

References

-

Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. Turkish Journal of Chemistry, 43(1), 368-403. [Link]

-

Kaur, R., et al. (2021). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 26(11), 3294. [Link]

-

Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. ResearchGate. [Link]

- CN102634018A - Aminocarbazole/aniline copolymer and synthesis method thereof - Google P

-

Glibowska, K., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. Molecules, 28(18), 6549. [Link]

-

Gandeepan, P., & Mohanakrishnan, A. K. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(50), 35089-35117. [Link]

-

El-Dean, A. M. K., et al. (2017). Applications of aminocarbazoles in heterocyclic synthesis. Arkivoc, 2017(5), 234-273. [Link]

-

Al-Ostath, A., et al. (2022). A review on the biological potentials of carbazole and its derived products. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 827-852. [Link]

- US10005730B2 - 3-aminocarbazole compound, pharmaceutical composition containing it and preparation method therefor - Google P

-

Al-Suwaidan, I. A., et al. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 23(11), 2999. [Link]

-

Gevorgyan, M. K., & Gevorgyan, M. Y. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Chemistry, 6(1), 209-218. [Link]

-

Kumar, A., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Pharmaceuticals, 15(10), 1205. [Link]

-

3-Amino-9-ethylcarbazole | C14H14N2 | CID 8588 - PubChem. [Link]

-

Wu, Y.-L., et al. (2019). 9-Aryl-3-aminocarbazole as an Environment- and Stimuli-Sensitive Fluorogen and Applications in Lipid Droplet Imaging. The Journal of Organic Chemistry, 84(9), 5515-5524. [Link]

Sources

- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06396H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US10005730B2 - 3-aminocarbazole compound, pharmaceutical composition containing it and preparation method therefor - Google Patents [patents.google.com]

- 10. CN102634018A - Aminocarbazole/aniline copolymer and synthesis method thereof - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2-(3-Amino-9H-carbazol-9-yl)acetic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1][2] Their unique tricyclic structure, consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, imparts favorable electronic and photophysical properties.[1] This scaffold is a "privileged structure" in drug discovery, as it serves as a ligand for numerous receptors and enzymes.[2] Carbazole-containing molecules have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, antitumor, anti-inflammatory, and antioxidant properties.[1][2]

This technical guide focuses on a specific carbazole derivative, 2-(3-amino-9H-carbazol-9-yl)acetic acid. We will delve into its chemical identity, a detailed, field-proven synthetic protocol, its physicochemical characteristics, and its potential applications in research and drug development. This document is intended to serve as a comprehensive resource for scientists seeking to synthesize, characterize, and utilize this versatile molecule.

Chemical Identity and Properties

The formal IUPAC name for the topic compound is 2-(3-amino-9H-carbazol-9-yl)acetic acid . Its chemical structure and key identifiers are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(3-amino-9H-carbazol-9-yl)acetic acid | [3] |

| CAS Number | 51035-05-3 | [3] |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [3] |

| Molecular Weight | 240.26 g/mol | [3] |

| Appearance | White to off-white powder | Inferred |

| Solubility | Soluble in organic solvents like DMSO and DMF | Inferred |

Synthesis of 2-(3-amino-9H-carbazol-9-yl)acetic acid

The synthesis of 2-(3-amino-9H-carbazol-9-yl)acetic acid can be achieved through a robust and reproducible multi-step process. The overall synthetic strategy involves the initial nitration of the carbazole core, followed by N-alkylation with an acetate moiety, and finally, the reduction of the nitro group to the desired primary amine. This approach allows for the regioselective introduction of the amino group at the 3-position of the carbazole ring.

Caption: Chemical structure of 2-(3-amino-9H-carbazol-9-yl)acetic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Key expected signals in the ¹H NMR spectrum would include aromatic protons on the carbazole core, a singlet for the methylene protons of the acetic acid group, and signals for the amino and carboxylic acid protons. The ¹³C NMR spectrum would show characteristic peaks for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the amino group, the O-H stretching of the carboxylic acid, and the C=O stretching of the carbonyl group.

Potential Applications in Research and Drug Development

The unique structural features of 2-(3-amino-9H-carbazol-9-yl)acetic acid make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Lead Optimization: The presence of both a primary amino group and a carboxylic acid group provides two reactive handles for further chemical modification. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing various substituents to probe interactions with biological targets.

-

Bio-conjugation: The carboxylic acid moiety can be readily activated to form amide bonds with amino groups of biomolecules such as peptides, proteins, or amino-functionalized linkers. This enables the development of targeted drug delivery systems or bioconjugates for diagnostic purposes.

-

Scaffold for Novel Heterocycles: The amino group on the carbazole ring can participate in various cyclization reactions to construct novel fused heterocyclic systems, potentially leading to the discovery of new pharmacophores with unique biological activities. [2]* Materials Science: Carbazole derivatives are known for their applications in organic light-emitting diodes (OLEDs) and other electronic materials due to their charge-transporting properties. [1]The functional groups on this molecule could be exploited for the synthesis of novel polymers or small molecules for materials science applications.

Conclusion

2-(3-amino-9H-carbazol-9-yl)acetic acid is a versatile and valuable carbazole derivative with significant potential in both medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, a detailed and practical synthetic route, and an outline of its potential applications. The provided protocols are based on established chemical principles and are designed to be reproducible in a standard laboratory setting. By leveraging the information presented herein, researchers can confidently synthesize and utilize this compound as a key building block for the development of novel molecules with desired functional properties.

References

- Ahmed Wahed, et al. (2020). Synthesis of new 9H-Carbazole derivatives. ResearchGate. [Link]

- Google Patents. (2022). A kind of preparation method of high yield 3-nitro-9-ethylcarbazole.

- PrepChem. (n.d.). Synthesis of 3-nitro-N-ethylcarbazole. [Link]

- Google Patents. (2008). Method for producing N- ethyl carbazole.

- ResearchGate. (2010). 9-Ethyl-3-(9H-9-ethylcarbazol-3-yl)-4-nitro-9H-carbazole. [Link]

- Google Patents. (2013). Preparation method of 3-nitro-N-ethyl carbazole.

- Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. TÜBİTAK Academic Journals, 43(2), 369-393. [Link]

- Bondock, S., et al. (2019). Progress in the chemistry of 3-amino-9-ethylcarbazole. ResearchGate. [Link]

Sources

(3-amino-9H-carbazol-9-yl)acetic acid and its Analogues: A Technical Guide for Drug Discovery Professionals

Abstract

The carbazole nucleus, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2] This technical guide provides an in-depth exploration of (3-amino-9H-carbazol-9-yl)acetic acid and its analogues, a class of compounds with considerable therapeutic potential. We will delve into the synthetic strategies for accessing this core structure, analyze its chemical reactivity, and survey the landscape of its reported biological activities, including anticancer and antimicrobial properties. Furthermore, this guide will elucidate key structure-activity relationships (SAR) and propose potential mechanisms of action, offering a solid foundation for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics. Detailed, field-proven experimental protocols and data visualizations are provided to empower further research and development in this promising area.

Introduction: The Carbazole Scaffold - A Versatile Pharmacophore

Carbazole is a tricyclic aromatic heterocycle consisting of two benzene rings fused to a central nitrogen-containing five-membered ring.[3] This planar, electron-rich system provides a unique platform for molecular interactions, making it a recurring motif in numerous naturally occurring alkaloids and synthetic molecules with a wide array of pharmacological properties.[2] Carbazole derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, antioxidant, and neuroprotective effects.[1][4]

The focus of this guide, the (3-amino-9H-carbazol-9-yl)acetic acid core, combines three key pharmacophoric elements:

-

The rigid carbazole backbone , which can intercalate into DNA and participate in π-π stacking interactions with biological macromolecules.[5]

-

A 3-amino group , which serves as a crucial handle for further derivatization and can act as a hydrogen bond donor, influencing target binding and solubility.

-

An N-acetic acid moiety , which introduces a polar, acidic functional group that can significantly impact the pharmacokinetic profile and engage in specific ionic or hydrogen bonding interactions with target proteins.[4]

This unique combination of features makes (3-amino-9H-carbazol-9-yl)acetic acid and its analogues a compelling class of molecules for the development of novel therapeutic agents.

Synthetic Strategies and Chemical Reactivity

The synthesis of (3-amino-9H-carbazol-9-yl)acetic acid can be approached through several strategic routes, primarily revolving around the sequential introduction of the amino and N-acetic acid functionalities onto the carbazole core.

Synthesis of Key Precursors

A common and efficient pathway begins with the commercially available carbazole. The synthesis of the target molecule can be envisioned through two primary multi-step sequences, both of which are detailed below.

Workflow for the Synthesis of (3-amino-9H-carbazol-9-yl)acetic acid

Caption: Proposed synthetic routes to (3-amino-9H-carbazol-9-yl)acetic acid.

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and provide a robust framework for the synthesis.

Protocol 1: Synthesis of 3-Nitro-9H-carbazole [1]

-

Dissolution: Dissolve carbazole (1 equivalent) in glacial acetic acid at room temperature.

-

Nitration: Add a mixture of nitric acid and acetic acid dropwise to the carbazole solution with stirring. Maintain the temperature at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Precipitation and Filtration: Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Purification: Filter the resulting solid, wash thoroughly with water until neutral, and dry to afford 3-nitro-9H-carbazole. A yield of approximately 93% can be expected.[1]

Protocol 2: Synthesis of 3-Amino-9H-carbazole [1]

-

Suspension: Suspend 3-nitro-9H-carbazole (1 equivalent) in a mixture of concentrated hydrochloric acid and ethanol.

-

Reduction: Add tin (Sn) powder portion-wise to the suspension with vigorous stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

Neutralization: After the reaction is complete (as monitored by TLC), carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extraction: Extract the product into a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography to yield 3-amino-9H-carbazole. A high yield of around 95% is reported for this reduction.[1]

Protocol 3: Proposed Synthesis of Ethyl (3-amino-9H-carbazol-9-yl)acetate

-

Deprotonation: To a solution of 3-amino-9H-carbazole (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) or potassium hydroxide (KOH) at 0 °C.

-

Alkylation: After stirring for a short period to ensure complete deprotonation of the carbazole nitrogen, add ethyl bromoacetate (1.1 equivalents) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Protocol 4: Proposed Synthesis of (3-amino-9H-carbazol-9-yl)acetic acid (Final Product)

-

Hydrolysis: Dissolve ethyl (3-amino-9H-carbazol-9-yl)acetate (1 equivalent) in a mixture of ethanol and an aqueous solution of a base like sodium hydroxide or potassium hydroxide.

-

Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Acidification: Cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Isolation: Filter the solid product, wash with cold water, and dry under vacuum to yield (3-amino-9H-carbazol-9-yl)acetic acid.

Biological Activities and Potential Therapeutic Applications

The carbazole scaffold is a cornerstone in the development of various therapeutic agents.[5][6] The introduction of the 3-amino and N-acetic acid groups is anticipated to modulate the biological profile of the parent carbazole, potentially enhancing its efficacy and tuning its selectivity.

Anticancer Activity

Carbazole derivatives are well-documented for their potent anticancer activities, which are often attributed to a variety of mechanisms.[5][6]

-

DNA Intercalation and Topoisomerase Inhibition: The planar structure of the carbazole ring allows it to intercalate between the base pairs of DNA, leading to an unwinding of the double helix and subsequent inhibition of DNA replication and transcription.[5] Furthermore, some carbazole alkaloids have been shown to inhibit topoisomerases, enzymes crucial for managing DNA topology during cellular processes.[5]

-

Targeting Signaling Pathways: Several carbazole-based compounds have been found to interfere with key signaling pathways implicated in cancer progression. For instance, they have been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is essential for cell proliferation, differentiation, and apoptosis.[7] Other targeted pathways include the MAPK and AKT signaling cascades.

-

Induction of Apoptosis: A common outcome of treatment with cytotoxic carbazole derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.[6][8] This can be triggered through various intrinsic and extrinsic pathways.

Illustrative Signaling Pathway: JAK/STAT Inhibition by Carbazole Analogues

Caption: Proposed mechanism of JAK/STAT pathway inhibition by carbazole derivatives.

While specific data for (3-amino-9H-carbazol-9-yl)acetic acid is not yet available, the anticancer potential of closely related N-substituted carbazole imidazolium salts has been demonstrated, with some analogues showing potent inhibitory activities (IC50 values in the range of 0.51-2.48 µM) against various human tumor cell lines, including HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), MCF-7 (breast cancer), and SW480 (colon cancer).[8] These compounds were found to induce cell cycle arrest and apoptosis.[8]

Table 1: Anticancer Activity of Selected Carbazole Analogues

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-substituted carbazole imidazolium salts | HL-60 | 0.51 - 2.48 | [8] |

| SMMC-7721 | 0.51 - 2.48 | [8] | |

| MCF-7 | 0.51 - 2.48 | [8] | |

| SW480 | 0.51 - 2.48 | [8] | |

| 9-ethyl-9H-carbazole derivatives | Various | - | [9] |

Antimicrobial Activity

The increasing prevalence of antibiotic resistance has spurred the search for novel antimicrobial agents.[4] Carbazole derivatives have emerged as a promising class of compounds in this regard.[10] The incorporation of an acidic functionality, such as the acetic acid group in our title compound, has been shown in other classes of antibiotics to be critical for their interaction with bacterial targets.[4]

A recent study on acid-functionalized carbazole derivatives demonstrated their potential as antibacterial agents.[4] For instance, 3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acid exhibited broad-spectrum activity, particularly against S. aureus and E. coli.[4] Another analogue, 6-methyl-9H-carbazole-3-carboxylic acid, showed selectivity for B. cereus.[4] Molecular docking studies from this research suggest that these compounds may exert their effect by inhibiting bacterial dihydrofolate reductase (DHFR), a key enzyme in folate biosynthesis.[4]

Table 2: Antimicrobial Activity of Selected Acid-Functionalized Carbazole Analogues [4]

| Compound | Bacterial Strain | MIC (µg/mL) |

| 3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acid | S. aureus (MTCC87) | 48.42 |

| E. coli (MTCC46) | 168.01 | |

| 6-methyl-9H-carbazole-3-carboxylic acid | B. cereus (MTCC430) | 12.73 |

| (E)-3-methyl-1-(2-tosylhydrazono)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid | S. Typhimurium (MTCC733) | 50.08 |

The lipophilic character of the carbazole core is thought to facilitate the passage of these molecules through the microbial cell membrane, allowing them to reach their intracellular targets.

Structure-Activity Relationships (SAR)

The biological activity of carbazole derivatives can be significantly influenced by the nature and position of substituents on the tricyclic ring system. While a detailed SAR for the (3-amino-9H-carbazol-9-yl)acetic acid series awaits further investigation, we can extrapolate from existing data on related carbazole analogues.

-

N9-Substitution: The substituent at the 9-position plays a crucial role in modulating the physicochemical properties and biological activity. The introduction of the carboxymethyl group is expected to increase hydrophilicity compared to an ethyl group, which could alter the pharmacokinetic profile and target interactions. The length and nature of the alkyl chain connecting functional groups to the N9 position have been shown to be important for antitumor activity in carbazole imidazolium salts.[8]

-

C3-Substitution: The 3-amino group is a key feature, providing a site for hydrogen bonding and a point of attachment for further derivatization. Its presence and potential for modification are central to the design of new analogues.

-

Substitution on the Carbazole Ring: The presence of electron-withdrawing or electron-donating groups on the carbazole backbone can influence the electronic properties of the ring system and thereby affect its interaction with biological targets. For example, in a series of carbazole carbamate derivatives, substitutions at the 6-position were found to be crucial for potent in vitro anticancer activity.

Conclusion and Future Directions

(3-amino-9H-carbazol-9-yl)acetic acid and its analogues represent a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide has provided a comprehensive overview of the synthetic strategies, potential biological activities, and key structural features of this class of compounds.

Future research should focus on:

-

The synthesis and full characterization of (3-amino-9H-carbazol-9-yl)acetic acid to confirm its physicochemical properties.

-

A comprehensive biological evaluation of the title compound and a library of its analogues against a panel of cancer cell lines and microbial strains to establish its activity profile.

-

Detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this class of compounds.

-

Systematic SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

The insights and protocols presented herein provide a solid launching point for these future investigations, with the ultimate goal of translating the therapeutic potential of this versatile carbazole scaffold into clinical applications.

References

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]

- 5. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives | MDPI [mdpi.com]

Navigating the Unseen: A Technical Guide to the Safe Handling of (3-amino-9H-carbazol-9-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

(3-amino-9H-carbazol-9-yl)acetic acid is a carbazole derivative with an acetic acid moiety attached to the nitrogen at position 9 and an amino group at position 3. The carbazole structure is a tricyclic aromatic heterocycle, and its derivatives are widely explored in materials science and medicinal chemistry for their electronic and biological properties.[1][2]

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [3] |

| Molecular Weight | 240.26 g/mol | [3] |

| CAS Number | 51035-05-3 | [3] |

| Appearance | Likely a crystalline powder, similar to related compounds | [4] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |

The presence of both an acidic (carboxylic acid) and a basic (amino) group suggests amphoteric properties, influencing its solubility and reactivity.

Hazard Identification and Risk Assessment

Primary Hazards:

-

Acute Toxicity (Oral): Based on data for 3-amino-9-ethylcarbazole, this compound is presumed to be harmful if swallowed.[4][5]

-

Irritation: It is expected to cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[4]

-

Target Organ Effects: Potential target organs for toxicity include the kidneys, liver, and nerves, as indicated for 3-amino-9-ethylcarbazole.[4]

-

Carcinogenicity: Some carbazole derivatives are identified as potential carcinogens.[6][7] While no specific data exists for this compound, it should be handled with the appropriate precautions for a potential carcinogen.

-

Environmental Hazards: Carbazole and its derivatives can be hazardous to the aquatic environment with long-lasting effects.[8]

Causality of Hazards:

The aromatic amine functionality is a common structural alert for potential mutagenicity and carcinogenicity. The acidic and amine groups can cause irritation to tissues upon direct contact. The overall tricyclic aromatic system contributes to its persistence in the environment.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential for handling this compound.

Engineering Controls

-

Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][9]

-

Ventilation: The laboratory should be well-ventilated to keep airborne concentrations low.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling (3-amino-9H-carbazol-9-yl)acetic acid:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields or a face shield. | To protect against splashes and airborne particles that can cause serious eye irritation.[4][10] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | To prevent skin contact, which may cause irritation and potential sensitization.[6][10] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended if handling large quantities or if there is a risk of generating dust. | To prevent inhalation of the compound, which can cause respiratory tract irritation.[4] |

Diagram: PPE Protocol for Handling Carbazole Derivatives

Caption: Mandatory PPE for handling (3-amino-9H-carbazol-9-yl)acetic acid.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and preventing environmental contamination.

Storage

-

Container: Store in a tightly closed, properly labeled container.[4]

-

Conditions: Keep in a cool, dry, and well-ventilated area.[4] A recommended storage temperature is 2-8°C.[3]

-

Incompatibilities: Store away from strong oxidizing agents and acids.[4][5]

Disposal

-

Waste Stream: Dispose of the compound and any contaminated materials as hazardous waste.

-